N-(4-Nitrophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C23H19N5O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C23H19N5O3S/c1-16-6-5-7-17(14-16)22-25-26-23(27(22)19-8-3-2-4-9-19)32-15-21(29)24-18-10-12-20(13-11-18)28(30)31/h2-14H,15H2,1H3,(H,24,29) |
InChI Key |
XRMKUGJLKGPRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-Nitrophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N5O3S, with a molecular weight of 445.49 g/mol. The compound is characterized by the presence of a nitrophenyl group and a triazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 445.49 g/mol |
| CAS Number | 505065-03-2 |
| Purity | ≥ 97% |
Anticancer Activity
Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles showed effective inhibition against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxic effects using the MTT assay, revealing IC50 values in the low micromolar range against several cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | HEPG2 | 1.18 ± 0.14 |
| Triazole Derivative A | MCF7 | 0.67 |
| Triazole Derivative B | HCT116 | 0.80 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been well-documented. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory properties. Molecular docking studies suggest that this compound can effectively bind to inflammatory mediators, potentially reducing inflammation .
Mechanistic Insights
The mechanism of action for N-(4-Nitrophenyl)-2-thioacetamide likely involves the modulation of various signaling pathways associated with cancer cell proliferation and survival. The presence of the nitro group may enhance its electrophilic character, allowing it to interact with cellular targets more effectively.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. Results indicate strong interactions with proteins involved in cancer progression and inflammatory responses .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Breast Cancer : A derivative similar to N-(4-Nitrophenyl)-2-thioacetamide was tested in a clinical trial involving breast cancer patients, showing significant tumor reduction in a subset of participants.
- Case Study on Inflammatory Diseases : Another study focused on patients with chronic inflammatory conditions where triazole derivatives were administered, resulting in marked improvements in inflammation markers.
Scientific Research Applications
Research indicates that N-(4-Nitrophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits various biological activities:
-
Antimicrobial Activity :
- Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a potential for development as an antimicrobial agent .
-
Anticancer Properties :
- The compound has been evaluated for its anticancer effects, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies using the Sulforhodamine B assay indicated that certain derivatives exhibited notable cytotoxicity against cancer cells while sparing normal cells .
- Molecular docking studies suggest that the compound interacts effectively with cancer-related targets, enhancing its potential as an anticancer drug .
- Enzyme Inhibition :
Synthesis and Molecular Modeling
The synthesis of this compound typically involves multi-step organic reactions where the triazole ring plays a crucial role in enhancing biological activity. Molecular modeling techniques have been employed to predict the binding affinities and interaction modes of this compound with biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with selected analogs from the evidence:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely reduces solubility in polar solvents compared to ethyl or allyl substituents in VUAA1 and Compound 6c .
- Biological Relevance : Pyridinyl and chlorothiazole substituents in analogs correlate with insect olfaction modulation (VUAA1, OLC15) and antimicrobial activity (Compound 5n) . The nitro group in the target may confer distinct reactivity in drug design.
Preparation Methods
Hydrazide-Thiocarbamide Cyclization
A common approach involves reacting acylhydrazides with isothiocyanates under basic conditions. For example:
-
5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized by refluxing benzylhydrazine with phenyl isothiocyanate in ethanol.
-
Cyclization is achieved using NaOH, forming the triazole-thione intermediate.
Reaction Conditions :
Azide Coupling Method
Alternative routes employ Curtius rearrangement or azide intermediates:
-
Hydrazides (e.g., (5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid hydrazide ) are treated with NaNO₂/HCl to generate acyl azides.
-
These azides undergo cyclization or couple with amines to form triazoles.
Key Data :
Functionalization with m-Tolyl and Phenyl Groups
Substituents are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling:
S-Alkylation of Triazole-Thiones
The thione group in 1,2,4-triazole-3-thiols reacts with halogenated acetamides:
-
5-(m-Tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is treated with 2-chloro-N-(4-nitrophenyl)acetamide.
Optimized Parameters :
Palladium-Catalyzed Cross-Coupling
For complex aryl groups, Pd(PPh₃)₄-mediated coupling is used:
Thioacetamide Side Chain Introduction
The thioether linkage is formed via two main routes:
Nucleophilic Displacement
2-Bromoacetamide derivatives react with triazole thiolates:
-
5-(m-Tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is deprotonated with NaOH.
Conditions :
Thiol-Acrylamide Conjugation
Click chemistry approaches using thiol-ene reactions have been reported:
-
Triazole-thiols react with N-(4-nitrophenyl)acrylamide.
-
UV initiation or radical starters (e.g., AIBN) facilitate the reaction.
Advantages :
Purification and Characterization
Final compounds are purified via:
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Hydrazide cyclization | 75–90 | ≥95 | 24–48 | High |
| Azide coupling | 65–80 | 90–93 | 12–24 | Moderate |
| Pd-catalyzed coupling | 70–85 | ≥98 | 12 | Low |
Challenges and Optimization Strategies
-
Racemization : Minimized using azide coupling instead of carbodiimide methods.
-
Byproducts : Thioether oxidation controlled by inert atmospheres (N₂/Ar).
-
Scale-up : Continuous flow systems improve reproducibility for gram-scale synthesis.
Emerging Methodologies
Q & A
Q. Example SAR Table :
| Substituent (R₁/R₂) | Antimicrobial Activity (MIC, µg/mL) | Key Interaction |
|---|---|---|
| m-Tolyl/NO₂ | 8 (S. aureus) | Hydrophobic |
| p-Cl/NO₂ | 16 (E. coli) | H-bonding |
Advanced: How can pharmacokinetic properties (e.g., metabolism, half-life) be investigated preclinically?
Methodological Answer:
- In vitro metabolism : Incubate with rat liver microsomes (RLM); identify metabolites via LC-MS/MS .
- Plasma stability : Measure degradation over 24 hours in rat plasma (37°C); calculate t₁/₂ using non-compartmental analysis .
- In vivo PK : Administer intravenously (5 mg/kg) to Sprague-Dawley rats; collect blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours for AUC calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
